An In-Depth Technical Guide to 2-(2H-1,2,3-triazol-2-yl)pyridine-3-carboxylic acid: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 2-(2H-1,2,3-triazol-2-yl)pyridine-3-carboxylic acid: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 2-(2H-1,2,3-triazol-2-yl)pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited direct experimental data in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to present a predictive yet scientifically grounded profile of the molecule. This includes a plausible synthetic route, predicted spectroscopic data, potential chemical properties, and prospective applications, particularly in the realm of oncology and infectious diseases.
Molecular Structure and Significance
2-(2H-1,2,3-triazol-2-yl)pyridine-3-carboxylic acid (also known as 2-(2H-1,2,3-triazol-2-yl)nicotinic acid) incorporates two key pharmacophores: a pyridine-3-carboxylic acid moiety and a 2-substituted-2H-1,2,3-triazole ring. The pyridine ring is a common feature in a multitude of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The 1,2,3-triazole unit is a well-established bioisostere for amide bonds and other functional groups, offering improved metabolic stability and pharmacokinetic properties.[1] The strategic combination of these two heterocycles suggests a high potential for this molecule to exhibit significant biological activity.[2][3][4]
Proposed Synthesis and Mechanistic Rationale
A plausible and efficient synthetic pathway for 2-(2H-1,2,3-triazol-2-yl)pyridine-3-carboxylic acid involves a nucleophilic aromatic substitution (SNAAr) reaction followed by ester hydrolysis. This approach is predicated on the known reactivity of 2-halopyridines and the nucleophilicity of the 1,2,3-triazole anion.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of methyl 2-(2H-1,2,3-triazol-2-yl)pyridine-3-carboxylate
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To a solution of 1,2,3-triazole (1.1 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
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Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium triazolide salt.
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To this solution, add methyl 2-chloropyridine-3-carboxylate (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.
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Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the 1,2,3-triazole, forming the nucleophilic triazolide anion necessary for the SNAAr reaction.
-
DMF: A polar aprotic solvent is ideal for SNAAr reactions as it can solvate the cation (Na+) without significantly solvating the nucleophile, thus enhancing its reactivity.
-
Methyl Ester Protection: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the base-mediated reaction.
Step 2: Hydrolysis to 2-(2H-1,2,3-triazol-2-yl)pyridine-3-carboxylic acid
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Dissolve the purified methyl 2-(2H-1,2,3-triazol-2-yl)pyridine-3-carboxylate in a mixture of methanol and water (e.g., 3:1 v/v).
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Add an excess of lithium hydroxide (or sodium hydroxide) (e.g., 3-4 equivalents).
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to pH ~3-4 with dilute hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
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Wash the solid with cold water and dry under vacuum to yield the final product.
Self-Validating System: The purity and identity of the final product can be rigorously confirmed through a combination of melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry, as detailed in the following section.
Visualizing the Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the chemical structure and data from analogous compounds.
Physicochemical Data
| Property | Predicted Value |
| CAS Number | 1369497-44-8[5] |
| Molecular Formula | C₈H₆N₄O₂ |
| Molecular Weight | 190.16 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and methanol; sparingly soluble in water |
Spectroscopic Characterization (Predicted)
1H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the pyridine and triazole protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H-4 | ~8.2-8.4 | dd |
| Pyridine H-5 | ~7.5-7.7 | dd |
| Pyridine H-6 | ~8.6-8.8 | dd |
| Triazole H-4', H-5' | ~8.0-8.2 | s |
| Carboxylic Acid OH | >12.0 | br s |
Note: Chemical shifts are referenced to TMS in DMSO-d₆. The two protons on the 2H-1,2,3-triazole ring are chemically equivalent and are expected to appear as a single sharp singlet.
13C NMR Spectroscopy:
The carbon NMR will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | ~165-168 |
| Pyridine C-2 | ~150-152 |
| Pyridine C-3 | ~125-127 |
| Pyridine C-4 | ~140-142 |
| Pyridine C-5 | ~122-124 |
| Pyridine C-6 | ~153-155 |
| Triazole C-4', C-5' | ~135-137 |
Note: Chemical shifts are referenced to TMS in DMSO-d₆.[6][7]
FT-IR Spectroscopy:
Infrared spectroscopy will confirm the presence of key functional groups.[8]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C=N, C=C (Aromatic) | 1550-1620 | Medium to strong |
| N-N (Triazole) | 1200-1250 | Medium |
Mass Spectrometry (ESI-MS):
Electrospray ionization mass spectrometry will confirm the molecular weight.
| Ion | Predicted m/z |
| [M+H]⁺ | 191.0563 |
| [M-H]⁻ | 189.0421 |
Chemical Reactivity and Stability
The chemical reactivity of 2-(2H-1,2,3-triazol-2-yl)pyridine-3-carboxylic acid is dictated by its constituent functional groups.
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Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity allows for salt formation with bases.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution, although the presence of the carboxylic acid and triazole groups will be deactivating.
-
Triazole Ring: The 1,2,3-triazole ring is generally stable to a wide range of conditions, including acidic and basic hydrolysis, and mild oxidation and reduction.[9]
Stability: The compound is expected to be stable under normal laboratory conditions. However, like many carboxylic acids, it may be susceptible to decarboxylation at high temperatures.
Logical Relationship of Functional Group Reactivity
Caption: Reactivity profile of the target molecule.
Potential Applications in Drug Development
The hybridization of pyridine and 1,2,4-triazole moieties in a single molecule has been a successful strategy in the development of new therapeutic agents.[2][10] Based on the biological activities of structurally related compounds, 2-(2H-1,2,3-triazol-2-yl)pyridine-3-carboxylic acid and its derivatives are promising candidates for investigation in several areas:
-
Anticancer Agents: Many pyridine and triazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4] The target molecule could be explored for its ability to inhibit key cancer-related enzymes or signaling pathways.
-
Antimicrobial Agents: The presence of two nitrogen-containing heterocycles suggests potential for antibacterial and antifungal activity.[2] These scaffolds are known to interact with microbial enzymes and disrupt essential cellular processes.
-
Enzyme Inhibitors: The structural features of the molecule make it a candidate for targeting a range of enzymes. The carboxylic acid can act as a key binding group, for instance, in metalloenzymes.
Further derivatization of the carboxylic acid group into amides or esters could lead to a library of compounds with a spectrum of biological activities and improved pharmacokinetic profiles.
Conclusion
While direct experimental data for 2-(2H-1,2,3-triazol-2-yl)pyridine-3-carboxylic acid is not extensively documented, a comprehensive understanding of its chemical properties and potential can be inferred from the well-established chemistry of its constituent heterocycles. The proposed synthetic route is robust and relies on standard organic transformations. The predicted spectroscopic data provides a benchmark for the characterization of this molecule. The structural alerts for biological activity, particularly in oncology and infectious diseases, make this compound and its derivatives attractive targets for future research and development in medicinal chemistry.
References
-
[FT-IR spectrum of synthesized 5-Pyridin-2-yl-1H-[2][3][8]triazole-3-carboxylic acid ethyl ester. ResearchGate.]([Link])
-
[PREPARATION OF 2-([2][3][4]TRIAZOL-2-YL)-BENZOIC ACID DERIVATIVES. Google Patents.]()
-
[¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[2][3][8]triazole-3-carboxylic acid ethyl ester. ResearchGate.]([Link])
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